molecular formula C8H11NO2 B1468941 1-(Furan-2-ylmethyl)azetidin-3-ol CAS No. 1331736-98-1

1-(Furan-2-ylmethyl)azetidin-3-ol

Cat. No. B1468941
CAS RN: 1331736-98-1
M. Wt: 153.18 g/mol
InChI Key: KVFBTOOPJJWYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-ylmethyl)azetidin-3-ol, also known as 1-FMZ, is an organic compound with the molecular formula C7H11NO. It has been studied for its potential applications in the fields of organic synthesis, drug discovery, and catalysis. This compound is of particular interest due to its unique structure and reactivity. In

Scientific Research Applications

Atom-Economical Synthesis

Yadav et al. (2017) demonstrated an atom-economical and metal-free synthesis of multisubstituted furans, which includes compounds structurally related to 1-(Furan-2-ylmethyl)azetidin-3-ol, through intramolecular aziridine ring opening followed by aromatization. This method emphasizes the efficiency and environmental friendliness of synthesizing furan derivatives without the need for metallic catalysts, thereby highlighting the compound's significance in green chemistry (Yadav, Jeong, & Ha, 2017).

Antimicrobial Applications

Don-lawson et al. (2020) conducted research on the synthesis, characterization, and bioactivity of furan-2-ylmethyl derivatives, specifically targeting their antimicrobial properties. The synthesized compounds, closely related to this compound, showed significant bioactivity against various microorganisms, such as Escherichia coli and Salmonella typhi, indicating the potential of these derivatives in developing new antimicrobial agents (Don-lawson, Nwenka, Okah, & Orie, 2020).

Corrosion Inhibition

Guimarães et al. (2020) explored the use of nitrogenated derivatives of furfural, including compounds similar to this compound, as green corrosion inhibitors for mild steel in an acidic solution. Their findings revealed that these derivatives effectively inhibit corrosion, demonstrating over 80% efficiency, suggesting their potential application in corrosion protection technologies (Guimarães, Cunha, de Oliveira, da Silva, Oliveira, Araujo, Machado, D’Elia, & Rezende, 2020).

Pharmaceutical Intermediates

Research by Reddy et al. (2011) highlighted an optimized process for the preparation of 1-Benzylazetidin-3-ol, a compound structurally related to this compound. This optimized synthesis pathway underscores the industrial relevance of azetidine derivatives as intermediates in the production of pharmaceuticals, offering a cost-effective and efficient method for producing such crucial intermediates (Reddy, Udaykiran, Chintamani, Reddy, Kameswararao, & Madhusudhan, 2011).

Selective Inhibitors in Medicinal Chemistry

Pomel et al. (2006) discovered furan-2-ylmethylene thiazolidinediones as novel and potent inhibitors of phosphoinositide 3-kinase gamma (PI3Kgamma), highlighting the importance of furan derivatives in the development of selective inhibitors for treating inflammatory and autoimmune diseases. This study provides insight into the structural features contributing to the selectivity and efficacy of these inhibitors, pointing to the broader utility of furan-2-ylmethyl derivatives in medicinal chemistry (Pomel, Klicic, Covini, Church, Shaw, Roulin, Burgat-Charvillon, Valognes, Camps, Chabert, Gillieron, Françon, Perrin, Leroy, Gretener, Nichols, Vitte, Carboni, Rommel, Schwarz, & Rückle, 2006).

properties

IUPAC Name

1-(furan-2-ylmethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-4-9(5-7)6-8-2-1-3-11-8/h1-3,7,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFBTOOPJJWYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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